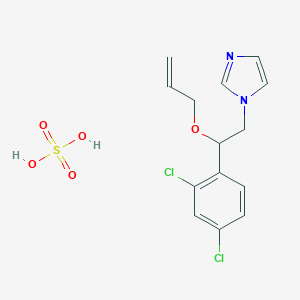
1,3,5-Trichloro-2-isocyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-isocyanobenzene, also known as TCIC, is a synthetic compound that has been widely used in scientific research applications. TCIC is a member of the isocyanobenzene family, which has been extensively studied due to its diverse range of biological activities.
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-isocyanobenzene has been widely used in scientific research applications due to its ability to inhibit the activity of several enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1,3,5-Trichloro-2-isocyanobenzene has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trichloro-2-isocyanobenzene involves the formation of a covalent bond between the isocyanate group of 1,3,5-Trichloro-2-isocyanobenzene and the active site of the enzyme. This covalent bond leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,5-Trichloro-2-isocyanobenzene have been extensively studied. 1,3,5-Trichloro-2-isocyanobenzene has been shown to decrease the production of melanin in melanoma cells, which could have implications for the treatment of skin cancer. It has also been shown to decrease the activity of acetylcholinesterase in the brain, which could have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,5-Trichloro-2-isocyanobenzene in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using 1,3,5-Trichloro-2-isocyanobenzene is its toxicity. 1,3,5-Trichloro-2-isocyanobenzene can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1,3,5-Trichloro-2-isocyanobenzene. One area of research could involve the development of 1,3,5-Trichloro-2-isocyanobenzene derivatives that are less toxic and more selective in their inhibition of specific enzymes. Another area of research could involve the use of 1,3,5-Trichloro-2-isocyanobenzene in combination with other compounds to enhance its biological activity. Finally, the use of 1,3,5-Trichloro-2-isocyanobenzene in the development of new drugs for the treatment of various diseases could be an interesting avenue for future research.
Conclusion
In conclusion, 1,3,5-Trichloro-2-isocyanobenzene is a synthetic compound that has been widely used in scientific research applications. Its ability to selectively inhibit the activity of specific enzymes has made it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several future directions for research involving 1,3,5-Trichloro-2-isocyanobenzene that could lead to new discoveries and potential treatments for various diseases.
Métodos De Síntesis
The synthesis of 1,3,5-Trichloro-2-isocyanobenzene involves the reaction of 1,3,5-trichlorobenzene with potassium cyanate in the presence of a catalyst. The resulting product is purified through a series of recrystallizations and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
1,3,5-trichloro-2-isocyanobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJGRGSNBWBJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375295 |
Source


|
| Record name | 1,3,5-trichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-isocyanobenzene | |
CAS RN |
157766-10-4 |
Source


|
| Record name | 1,3,5-trichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)



![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)



